molecular formula C17H22ClNO7 B608695 Lunasine perchlorate, (-)- CAS No. 121543-68-8

Lunasine perchlorate, (-)-

Cat. No.: B608695
CAS No.: 121543-68-8
M. Wt: 387.813
InChI Key: MMURJFLBXDTWSH-PFEQFJNWSA-M
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Description

(+)-Lupanine perchlorate (CAS 7400-11-5) is an organic perchlorate salt derived from lupanine, a quinolizidine alkaloid found in Lupinus species.

Properties

CAS No.

121543-68-8

Molecular Formula

C17H22ClNO7

Molecular Weight

387.813

IUPAC Name

FURO(2,3-b)quinolinium, 2,3-dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)-, (2R)-, perchlorate

InChI

InChI=1S/C17H22NO3.ClHO4/c1-10(2)14-9-12-16(20-5)11-7-6-8-13(19-4)15(11)18(3)17(12)21-14;2-1(3,4)5/h6-8,10,14H,9H2,1-5H3;(H,2,3,4,5)/q+1;/p-1/t14-;/m1./s1

InChI Key

MMURJFLBXDTWSH-PFEQFJNWSA-M

SMILES

CC([C@H](O1)CC2=C1[N+](C)=C3C(OC)=CC=CC3=C2OC)C.O=Cl(=O)([O-])=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lunasine perchlorate, (-)-

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₁₅H₂₄N₂O·ClHO₄
  • Molecular Weight: 348.82 g/mol
  • Purity: >95% (HPLC)
  • Storage: Stable at -20°C; hygroscopic in aqueous solutions .
  • Applications: Primarily used as a reference standard in phytochemical research and alkaloid studies due to its bioactive properties .

Structural and Functional Comparison

Perchlorate salts vary significantly based on their cationic components. Below is a comparative analysis of (+)-Lupanine perchlorate with inorganic perchlorates and other alkaloid derivatives.

Table 1: Structural and Functional Properties
Compound Molecular Weight (g/mol) Cation Type Primary Applications Key References
(+)-Lupanine perchlorate 348.82 Organic alkaloid Phytochemical research, biological studies
Ammonium perchlorate 117.49 Inorganic (NH₄⁺) Rocket propellants, explosives
Potassium perchlorate 138.55 Inorganic (K⁺) Pyrotechnics, thyroid inhibitor (historical)
Sodium perchlorate 122.44 Inorganic (Na⁺) Industrial oxidizer, laboratory reagent
Periodate 190.90 Inorganic (IO₄⁻) Analytical chemistry, cross-reactive oxidizer

Key Observations:

  • Cation Influence: (+)-Lupanine perchlorate’s organic cation distinguishes it from inorganic perchlorates, which are typically used for their oxidizing properties in industrial or pyrotechnic applications .
  • Reactivity: Inorganic perchlorates (e.g., ammonium, potassium) are potent oxidizers, whereas (+)-Lupanine perchlorate’s reactivity is modulated by its alkaloid structure, making it less reactive in redox processes .
Table 2: Toxicity Comparison
Compound Primary Toxicological Concern Mechanism Key References
(+)-Lupanine perchlorate Alkaloid-mediated neurotoxicity Binds to nicotinic acetylcholine receptors
Ammonium perchlorate Thyroid disruption Competes with iodide uptake
Potassium perchlorate Historical use in thyrotoxicosis Inhibits thyroid hormone synthesis
Periodate Cross-reactivity in biosensors Mimics perchlorate in assays

Key Findings:

  • Thyroid Effects: Inorganic perchlorates (e.g., ammonium, potassium) disrupt thyroid function by inhibiting iodide uptake, with effects observed at concentrations as low as 5 µg/L in sensitive populations .
  • Alkaloid Specificity: (+)-Lupanine perchlorate’s toxicity is linked to its alkaloid moiety, causing neurotoxic effects rather than thyroid disruption .
  • Cross-Reactivity: Periodate shares structural similarities with perchlorate, triggering false positives in biosensor assays .

Environmental Persistence and Degradation

Perchlorate’s environmental behavior is influenced by its anion stability and cation solubility.

Table 3: Environmental Properties
Compound Persistence in Water Degradation Pathway Key References
(+)-Lupanine perchlorate Moderate Microbial degradation (alkaloid)
Ammonium perchlorate High Slow abiotic reduction
Sodium perchlorate High Resists aerobic biodegradation
Potassium perchlorate High Persistent in groundwater

Key Insights:

  • Inorganic Perchlorates: Highly persistent due to low hydration energy and resistance to aerobic degradation. Remediation often requires ion exchange or anaerobic microbial reduction .
  • Organic Perchlorates: (+)-Lupanine perchlorate’s alkaloid component may enhance biodegradability via microbial action on the organic moiety, though this remains understudied .

Q & A

Basic: What analytical methods are recommended for quantifying perchlorate compounds like (-)-lunasine perchlorate in biological matrices?

Methodological Answer:
The FDA’s ion chromatography-tandem mass spectrometry (IC-MS/MS) is a gold standard for perchlorate detection due to its sensitivity (detection limits <1 ppb) and specificity for distinguishing perchlorate from interfering anions . For tissue or breast milk samples, protocols involve homogenization, centrifugation, and solid-phase extraction to isolate perchlorate, followed by IC-MS/MS validation using isotopic labeling (e.g., ¹⁸O-enriched perchlorate) to correct for matrix effects . Researchers should validate methods using spiked recovery tests (85–115% recovery range) and participate in interlaboratory comparisons to ensure reproducibility.

Basic: What mechanisms underlie perchlorate-induced thyroid disruption, and how are these modeled in experimental systems?

Methodological Answer:
Perchlorate competitively inhibits sodium-iodide symporter (NIS) function, reducing iodine uptake in thyroid follicles. Basic research often uses:

  • In vitro models : FRTL-5 rat thyroid cells treated with 0.1–100 µg/mL perchlorate to quantify NIS inhibition via radioactive iodine (¹²⁵I) uptake assays .
  • In vivo models : Zebrafish or stickleback embryos exposed to 1–100 ppm perchlorate during early development, with thyroid histopathology and T4/T3 hormone levels measured via ELISA .
    Critical parameters include controlling dietary iodine intake and accounting for species-specific NIS binding affinities .

Advanced: How can conflicting data between epidemiological studies and controlled animal models on perchlorate toxicity be reconciled?

Methodological Answer:
Discrepancies often arise from:

  • Exposure timing : Epidemiological studies may miss critical developmental windows (e.g., prenatal vs. postnatal exposure), whereas animal models use controlled timelines .
  • Confounding factors : Human studies must adjust for iodine status, breastfeeding duration, and coexposure to other goitrogens (e.g., nitrate) using multivariate regression .
    Researchers should conduct dose-response alignment by normalizing animal doses to human equivalent doses (HED) using body surface area scaling and compare outcomes at matched exposure metrics (e.g., area under the curve) .

Advanced: What experimental designs are optimal for assessing the developmental toxicity of (-)-lunasine perchlorate in vertebrate models?

Methodological Answer:
Adopt a split-clutch design with staggered exposure windows:

Embryonic stage : Expose fertilized eggs to 0.1–10 ppm perchlorate during gastrulation (Days 1–3 post-fertilization) to assess thyroid primordia effects.

Larval stage : Post-hatch exposure (Days 4–21) to evaluate skeletal morphogenesis (e.g., dermal bone ossification via Alizarin Red staining) .
Include controls for maternal transfer effects by analyzing perchlorate in egg yolks via LC-MS/MS. Use mixed-effects models to account for clutch variability and apply false discovery rate (FDR) corrections for multi-endpoint analyses .

Advanced: How should researchers address uncertainties in deriving a toxicity reference dose (RfD) for chiral perchlorate compounds like (-)-lunasine?

Methodological Answer:
Uncertainty factors (UFs) must account for:

  • Chiral specificity : Test both enantiomers to determine if (-)-lunasine has higher NIS inhibition potency than the (+) form using chiral HPLC separation and in vitro assays .
  • Interspecies differences : Apply a UF of 3–10 based on comparative pharmacokinetics (e.g., thyroid peroxidase activity in rodents vs. humans) .
  • Database gaps : Conduct probabilistic exposure assessments using Monte Carlo simulations to integrate variability in breast milk transfer rates (5–35% maternal dose) and infant iodine intake .

Basic: What statistical approaches are recommended for analyzing perchlorate exposure data with non-normal distributions?

Methodological Answer:

  • Data transformation : Apply log-normal or Box-Cox transformations to exposure concentrations before parametric testing.
  • Non-parametric tests : Use Wilcoxon rank-sum for comparing medians between exposure groups.
  • Censored data : Employ maximum likelihood estimation (MLE) for values below detection limits, assuming a log-normal distribution .
    Report 95% confidence intervals and use bootstrapping (1,000 iterations) to assess robustness in small sample sizes .

Advanced: What strategies mitigate bias in perchlorate risk assessments when studies are industry-funded or politically contested?

Methodological Answer:

  • Transparency protocols : Pre-register study designs on platforms like Open Science Framework and disclose all funding sources.
  • Adversarial collaboration : Invite independent labs to replicate key findings (e.g., NAS RfD vs. EPA RfD discrepancies) using shared reagents and protocols .
  • Systematic review : Apply GRADE criteria to weight evidence by study quality, controlling for conflicts of interest via sensitivity analyses .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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